molecular formula C10H13NO B1282353 4-[Ethyl(methyl)amino]benzaldehyde CAS No. 64693-47-6

4-[Ethyl(methyl)amino]benzaldehyde

Cat. No. B1282353
CAS RN: 64693-47-6
M. Wt: 163.22 g/mol
InChI Key: JHKGPGMTHIYKKK-UHFFFAOYSA-N
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Description

4-[Ethyl(methyl)amino]benzaldehyde is a chemical compound that serves as an intermediate in the synthesis of various biologically active molecules. It is particularly relevant in the field of medicinal chemistry, where it can be used to create compounds with potential anticancer properties or other therapeutic uses. The compound features a benzaldehyde core with an ethyl(methyl)amino group at the para position, which can undergo further chemical transformations.

Synthesis Analysis

The synthesis of derivatives of 4-[Ethyl(methyl)amino]benzaldehyde has been explored in several studies. For instance, an improved synthesis method for a related compound, 4-[2-(methyl-pyridin-2-yl-amino)-ethoxy]-benzaldehyde, was developed as a key intermediate for Rosiglitazone, showcasing the use of 2-(methyl-pyridin-2-yl-amino)-ethanol reacting with 4-fluorobenzaldehyde . Additionally, the synthesis of 2-((4-substituted phenyl) amino) benzaldehyde, which shares a similar core structure, was achieved through a multi-step process involving nucleophilic substitution, reduction, and oxidation reactions, with a total yield of 59.49% .

Molecular Structure Analysis

The molecular structure and geometries of related azo-benzoic acids, which are structurally similar to 4-[Ethyl(methyl)amino]benzaldehyde, were optimized using the B3LYP density functional theory method employing the 6-31G(d) basis set. This indicates that computational methods can be used to predict and analyze the molecular structure of such compounds .

Chemical Reactions Analysis

The bromination of 4-diethyl(methyl) amino benzaldehyde was studied, revealing that the methyl or ethyl group was broken down during the reaction. This suggests that the ethyl(methyl)amino group in 4-[Ethyl(methyl)amino]benzaldehyde may be susceptible to halogenation reactions under certain conditions . Furthermore, the synthesis of novel pyrido[2,3-d]pyrimidine derivatives from 6-amino-4-pyrimidinones and 4-substituted benzaldehyde, which is structurally related to 4-[Ethyl(methyl)amino]benzaldehyde, was achieved in very good yields, demonstrating the reactivity of the benzaldehyde moiety in heterocyclic synthesis .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 4-[Ethyl(methyl)amino]benzaldehyde are not directly reported in the provided papers, the studies on related compounds offer insights into the behavior of similar structures. For example, the azo-benzoic acids exhibited acid-base dissociation and azo-hydrazone tautomerism in solution, with the extent of the individual equilibria being dependent on the solvent composition and/or pH of the medium . This suggests that 4-[Ethyl(methyl)amino]benzaldehyde may also display solvatochromic properties and tautomerism, which could be relevant for its reactivity and applications in synthesis.

Scientific Research Applications

Bromination Research

  • Bromination Process: Research on the bromination of 4-diethyl(methyl) amino benzaldehyde highlights its potential in chemical synthesis. The study examined the impact of variables like feed ratio, reaction time, temperature, and solvent, using techniques such as NMR, GC-MS, and IR for product characterization (Li Hai-hon, 2014).

Optical Nonlinear Properties

  • Optical Applications: A study on Schiff base compounds derived from ethyl-4-amino benzoate, related to 4-[Ethyl(methyl)amino]benzaldehyde, revealed significant nonlinear optical properties. These properties make them potential candidates for applications like optical limiting (Hasanain A. Abdullmajed et al., 2021).

Enantioselective Synthesis

  • Chiral Catalysis: Research on optically active aminonaphthol, obtained by condensing 2-naphthol, benzaldehyde, and (S)-methylbenzylamine (similar to 4-[Ethyl(methyl)amino]benzaldehyde), found its use in catalyzing enantioselective ethylation of aryl aldehydes to secondary alcohols with high enantioselectivities (D. X. Liu et al., 2001).

Synthesis of Pyrimidine Derivatives

  • Pharmaceutical Chemistry: The synthesis of novel pyrimidine derivatives from 4-[Ethyl(methyl)amino]benzaldehyde-related compounds can have implications in pharmaceutical research, as indicated by their structural characterization and potential applications (J. Quiroga et al., 1999).

Hydrogen-Bonded Supramolecular Structures

  • Material Science: A study on substituted 4-pyrazolylbenzoates, which can be synthesized using compounds similar to 4-[Ethyl(methyl)amino]benzaldehyde, focused on their hydrogen-bonded supramolecular structures. This research has implications in the field of material science and molecular engineering (J. Portilla et al., 2007).

Synthetic Chemistry

  • Alkylation Studies: A study involving alkylation reactions pertinent to 4-[Ethyl(methyl)amino]benzaldehyde sheds light on the synthesis of various organic compounds, crucial for advancing synthetic chemistry (R. Fan & T. Hudlický, 1989).

Schiff Base Compounds

  • Biological Activities: Research on Schiff base compounds derived from 4-Amino benzoic acid, which is structurally related to 4-[Ethyl(methyl)amino]benzaldehyde, includes studies on their synthesis, characterization, and biological activities, suggesting potential pharmaceutical applications (V. Tirlapur & Kashinath Noubade, 2010).

Safety And Hazards

While specific safety and hazard information for “4-[Ethyl(methyl)amino]benzaldehyde” is not available, it’s important to handle all chemical substances with care, using appropriate personal protective equipment and following safety protocols .

properties

IUPAC Name

4-[ethyl(methyl)amino]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-3-11(2)10-6-4-9(8-12)5-7-10/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKGPGMTHIYKKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20539261
Record name 4-[Ethyl(methyl)amino]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20539261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[Ethyl(methyl)amino]benzaldehyde

CAS RN

64693-47-6
Record name 4-(Ethylmethylamino)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64693-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[Ethyl(methyl)amino]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20539261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 4-fluorobenzaldehyde (1.5 g) and methylethylamine (1.56 mL) in dimethylsulfoxide (9 mL) was added potassium carbonate (2.17 g) and the mixture was stirred by using a microwave synthesizer (Biotage LTD.) at 120° C. for 2 hours. Thereto was added water and the mixture was extracted with ethyl acetate. The extract was dried over magnesium sulfate and concentrated in vacuo. The resultant crude product was purified by a column chromatography on silica gel (solvent; hexane/ethyl acetate=95:5→80:20) to give 4-(N-ethyl-N-methylamino)benzaldehyde (1.89 g, yield: 89%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L Huang, C Lu, Y Sun, F Mao, Z Luo, T Su… - Journal of medicinal …, 2012 - ACS Publications
A novel series of benzylideneindanone derivatives were designed, synthesized, and evaluated as multitarget-directed ligands against Alzheimer’s disease. The in vitro studies showed …
Number of citations: 162 pubs.acs.org
T Kim, HI Kim, H Oh, Y Jeon, H Shin, HS Kim, J Lim… - Bioorganic …, 2022 - Elsevier
The discovery of small molecules that regulate specific neuronal phenotypes is important for the development of new therapeutic candidates for neurological diseases. Estrogen-related …
Number of citations: 3 www.sciencedirect.com

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